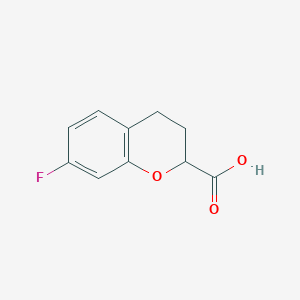

7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Description

Properties

IUPAC Name |

7-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-7-3-1-6-2-4-8(10(12)13)14-9(6)5-7/h1,3,5,8H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXWUWXJDMWTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)F)OC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-25-0 | |

| Record name | 7-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Formation of Intermediate via Phenol and γ-Butyrolactone Reaction

-

- Phenol compound: Para-fluorophenol (7-fluoro substitution on the benzene ring).

- γ-Butyrolactone derivative: Typically 2-bromo-γ-butyrolactone or similar halogenated lactones.

-

- Base: Sodium hydride (NaH) is commonly used to deprotonate the phenol, generating the phenolate ion.

- Solvent: N,N-Dimethylformamide (DMF) at low temperature (~0 °C) to control reactivity.

- Stoichiometry: Phenol to base ratio around 1:1.1; phenol to γ-butyrolactone approximately 1:1.1.

- Reaction time: Overnight stirring (~12-24 hours) to ensure complete reaction.

Process :

- Para-fluorophenol is dissolved in DMF and cooled.

- Sodium hydride is added portionwise to form the phenolate.

- 2-bromo-γ-butyrolactone is added dropwise.

- The reaction mixture is stirred overnight, then quenched with water.

- The organic phase is extracted with dichloromethane, dried, and purified by column chromatography.

Yield :

Step 2: Acid-Catalyzed Cyclization to Form Benzopyran Ring

-

- Acid catalysts such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), lanthanide chlorides (LnCl₃), concentrated sulfuric acid, or trifluoromethanesulfonic acid (TfOH) are effective.

- Trifluoromethanesulfonic acid is preferred for high efficiency.

-

- Reaction temperature: Heating to 75 °C initially, then up to 150 °C for ring closure.

- Reaction time: Approximately 8 hours under stirring.

- Work-up: After completion (monitored by TLC), the reaction is quenched with dilute hydrochloric acid and extracted with dichloromethane.

- Purification by recrystallization from 95% ethanol.

Yield :

Reaction Scheme Summary

| Step | Reactants/Conditions | Product/Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Para-fluorophenol + 2-bromo-γ-butyrolactone, NaH, DMF, 0 °C, overnight | Intermediate ether compound | ~52 | Phenol deprotonation and substitution |

| 2 | Intermediate + TfOH (or ZnCl₂), 75–150 °C, 8 h | 7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | 45–50 | Acid-catalyzed ring closure |

Key Research Findings and Advantages

- Substituent Effects : Fluorine substitution at the para position on the phenol ring enhances the reaction efficiency and selectivity for the desired benzopyran product.

- Base Selection : Sodium hydride is effective for phenol deprotonation; potassium carbonate or sodium carbonate can also be used but may require longer reaction times or higher temperatures.

- Acid Catalyst Choice : Trifluoromethanesulfonic acid provides strong acidity and promotes efficient cyclization with minimal side reactions, improving overall yield.

- Industrial Suitability : The method's straightforward two-step process with accessible reagents and moderate reaction conditions is amenable to scale-up for pharmaceutical manufacturing.

- Purification : Column chromatography for intermediates and recrystallization for final products ensure high purity suitable for medicinal applications.

Comparative Notes on Related Synthetic Approaches

- Other fluorine-containing benzopyran derivatives have been synthesized using cyclocondensation and ring closure strategies involving different starting materials such as salicylaldehydes and substituted acetoacetates; however, these often involve more steps or harsher conditions.

- The described method uniquely combines a direct nucleophilic substitution with a mild acid-catalyzed cyclization, optimizing yield and operational simplicity.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound to its corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The major product of oxidation is the corresponding carboxylic acid derivative.

Reduction: The reduction of the compound can yield the corresponding alcohol or aldehyde.

Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a fluorinated derivative of chromane-2-carboxylic acid, which has potential applications in pharmaceuticals and agrochemicals. It is a crucial building block in organic synthesis, especially in the development of specialty chemicals and fluorinated drugs. The compound is characterized by a fluorine atom that enhances its chemical properties and biological activity.

Key Information

- CAS No.: 610764-96-0

- Molecular Formula:

- IUPAC Name: this compound

- InChI:

InChI=1S/C10H9FO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)

Properties

This compound is typically a solid at room temperature. Empirical studies often determine its specific melting points and solubility. As a carboxylic acid, it exhibits typical behaviors of carboxylic acids. Stability analyses under varying environmental conditions, such as temperature and light exposure, are crucial for storage and applications. Its solubility in organic solvents might facilitate absorption in biological systems, while factors such as pH can influence its ionization state, affecting absorption and distribution within biological environments.

Applications

This compound has applications across various fields:

- Pharmaceuticals: It is a key intermediate in the synthesis of Nebivolol, a drug with antihypertensive properties. It serves as a building block for synthesizing more complex molecules with potential pharmacological applications.

- Agrochemicals: This compound has garnered attention due to its potential applications in agrochemicals.

- Organic Synthesis: It serves as a crucial building block in organic synthesis, particularly in the development of fluorinated drugs and specialty chemicals.

- Cosmetics: Experimental design techniques are used to develop topical formulations using the compound and evaluate its physical, sensory, and moisturizing properties .

Mechanism of Action

The mechanism by which 7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom at the 7th position enhances the compound's binding affinity to certain receptors and enzymes, leading to its biological activity.

Molecular Targets and Pathways:

Receptors: The compound may interact with specific receptors in the body, modulating their activity.

Enzymes: It can inhibit or activate certain enzymes, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Structural Analogs in the Benzopyran Carboxylic Acid Family

The benzopyran carboxylic acid family includes multiple derivatives with variations in substituent positions and functional groups. Key analogs are compared below:

Table 1: Structural and Functional Comparison

²Synthesized via cyclization of succinic acid derivatives .

Substituent Effects on Physicochemical Properties

- Fluorine Position: The 6-fluoro analog (CAS 129050-20-0) is a positional isomer of the 7-fluoro compound.

- Oxo vs. Dihydro Modifications : The 4-oxo derivative (CAS 105300-40-1) exhibits reduced ring saturation, altering conformational flexibility and hydrogen-bonding capacity compared to dihydro analogs .

- Chiral Centers : The R-enantiomer (CAS 129101-37-7) demonstrates enantioselective binding in receptor-targeted therapies, highlighting the importance of stereochemistry .

Biological Activity

Overview

7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a fluorinated derivative of chromane-2-carboxylic acid, which has garnered attention in various fields such as medicinal chemistry, biology, and materials science. This compound's unique structure contributes to its potential biological activities, particularly in anti-inflammatory and analgesic applications.

- Molecular Formula : C10H9F O3

- Molecular Weight : 196.18 g/mol

- CAS Number : 944904-25-0

The biological activity of this compound is not fully elucidated. However, its carboxylic acid group suggests potential for hydrogen bonding and ionic interactions with target proteins or enzymes. This could influence various biological pathways, although specific targets remain unidentified due to limited research data.

Pharmacokinetics

The compound exhibits good solubility in organic solvents, indicating it may be well absorbed in the gastrointestinal tract. Factors such as pH and temperature can affect its ionization state and stability, which are crucial for its bioavailability and efficacy.

Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. A study involving rat models demonstrated that this compound effectively reduced inflammation and pain associated with adjuvant-induced arthritis. The effective dose (ED50) was determined to be approximately 0.094 mg/kg .

Antioxidant Properties

Similar compounds have shown antioxidant activity, which is critical for mitigating oxidative stress-related diseases. Although specific data for this compound is sparse, it is reasonable to hypothesize that the fluorinated benzopyran derivatives may exhibit similar properties due to their structural characteristics .

Study on Inflammation

In a controlled experiment, rats were administered the compound following an injection of heat-killed Mycobacterium tuberculosis to induce arthritis. The results indicated a marked reduction in edema and joint inflammation compared to control groups, suggesting a potent anti-inflammatory effect .

Potential Applications

Given its biological activities, this compound has several promising applications:

- Pharmaceutical Development : As a lead compound for developing new anti-inflammatory and analgesic medications.

- Biological Probes : In studies investigating the role of fluorinated compounds in biological systems.

Comparative Analysis of Related Compounds

Q & A

Q. What are the critical physicochemical properties of 7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid for experimental design?

Key properties include melting point (~212°C extrapolated from 6-fluoro analog), boiling point (~358°C), and density (~1.35 g/cm³) . These parameters guide solvent selection (e.g., high-boiling solvents for reflux) and purification (e.g., crystallization from chloroform/petroleum ether). Solubility in polar aprotic solvents (e.g., DMF) is critical for reaction setup. Stability under varying pH and temperature should be assessed via accelerated degradation studies .

Q. What synthetic routes are effective for preparing this compound derivatives?

A general method involves refluxing the parent compound with anhydrides (e.g., propionic or butyric anhydride) for 3 hours, followed by cooling, aqueous workup, and crystallization. For example, 6-substituted analogs were synthesized with 60–80% yields using this approach . Adjust reaction stoichiometry and temperature to optimize regioselectivity for the 7-fluoro position.

Q. Which analytical techniques confirm structural integrity and purity of the compound?

Use IR spectroscopy to identify carbonyl stretches (C=O lactone: ~1740 cm⁻¹; carboxylic acid: ~1690 cm⁻¹) . H NMR resolves substituent effects (e.g., fluorine-induced deshielding at aromatic protons). Elemental analysis validates empirical formulas (e.g., CHO for propionoxymethyl derivatives) . Purity is confirmed via HPLC with UV detection (λ = 254 nm) .

Q. How should researchers handle and store this compound safely?

Follow GHS guidelines: use PPE (gloves, goggles), avoid inhalation/contact, and ensure ventilation. Store in airtight containers at 2–8°C, away from oxidizers. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does fluorine substitution at the 7-position influence reactivity compared to 6-fluoro analogs?

Fluorine’s electron-withdrawing effect at the 7-position may reduce nucleophilic aromatic substitution reactivity but enhance acidity of the carboxylic acid group. Compare reaction rates of 6- vs. 7-fluoro derivatives in esterification or amidation reactions. Computational studies (DFT) can predict electronic effects on reaction pathways .

Q. What computational strategies predict biological target interactions for this compound?

Generate 3D conformers from SMILES/InChI data (e.g., using Gaussian or AutoDock). Perform molecular docking against targets like cyclooxygenase-2 (COX-2), leveraging structural homology with known benzopyran inhibitors . QSAR models can correlate substituent effects (e.g., alkyl chain length in esters) with bioactivity .

Q. How to resolve contradictions in reported biological activity data?

Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). For example, discrepancies in COX-2 inhibition may arise from assay variants (fluorometric vs. radiometric). Use orthogonal methods (e.g., SPR, ITC) to validate binding affinities .

Q. What strategies optimize structure-activity relationships (SAR) for therapeutic applications?

Synthesize derivatives with varied ester groups (e.g., propionyl, butyryl) and test in vitro/in vivo models. For instance, 6-acyloxymethyl derivatives showed enhanced bioavailability due to increased lipophilicity (logP ~2.5) . Pair SAR with ADMET profiling (e.g., metabolic stability in liver microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.